4-Piperidinecarboxaldehyde, 3-fluoro-
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Overview
Description
4-Piperidinecarboxaldehyde, 3-fluoro- is a fluorinated derivative of piperidinecarboxaldehyde. This compound is characterized by the presence of a fluorine atom at the 3-position of the piperidine ring and an aldehyde group at the 4-position. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and altered electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxaldehyde, 3-fluoro- typically involves the introduction of a fluorine atom into the piperidine ring followed by the formation of the aldehyde group. One common method involves the fluorination of piperidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 4-Piperidinecarboxaldehyde, 3-fluoro- may involve large-scale fluorination processes followed by purification steps such as distillation or recrystallization. The choice of fluorinating agents and reaction conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxaldehyde, 3-fluoro- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Piperidinecarboxylic acid, 3-fluoro-.
Reduction: 4-Piperidinemethanol, 3-fluoro-.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Piperidinecarboxaldehyde, 3-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxaldehyde, 3-fluoro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperidine-4-carboxaldehyde: A similar compound with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
4-Piperidinecarboxaldehyde: The non-fluorinated parent compound.
3-Fluoro-4-pyridinecarboxaldehyde: A structurally related compound with a pyridine ring instead of a piperidine ring.
Uniqueness
4-Piperidinecarboxaldehyde, 3-fluoro- is unique due to the presence of both a fluorine atom and an aldehyde group on the piperidine ring. This combination imparts distinct chemical and biological properties, such as increased metabolic stability and altered electronic characteristics, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H10FNO |
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Molecular Weight |
131.15 g/mol |
IUPAC Name |
3-fluoropiperidine-4-carbaldehyde |
InChI |
InChI=1S/C6H10FNO/c7-6-3-8-2-1-5(6)4-9/h4-6,8H,1-3H2 |
InChI Key |
OIOCGVUOKKWNDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C=O)F |
Origin of Product |
United States |
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